

# Commercial suppliers of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol

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## Compound of Interest

**Compound Name:** (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

**Cat. No.:** B1439991

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An In-Depth Technical Guide to **(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol**, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its synthesis, quality control, commercial sourcing, and critical applications, offering field-proven insights beyond standard catalog data.

## Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold

**(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol**, identified by CAS Number 675580-49-1, is a bifunctional molecule featuring the privileged imidazo[1,2-b]pyridazine core. This fused heterocyclic system is of high interest in modern drug discovery due to its structural similarity to purines, allowing it to function as a versatile "hinge-binding" motif in various kinase enzymes. The chlorine atom at the 6-position serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, while the hydroxymethyl group at the 3-position provides a vector for derivatization to explore structure-activity relationships (SAR). Its derivatives have shown significant potential as potent inhibitors of critical oncology targets like BCR-ABL and c-Met kinases.[1][2]

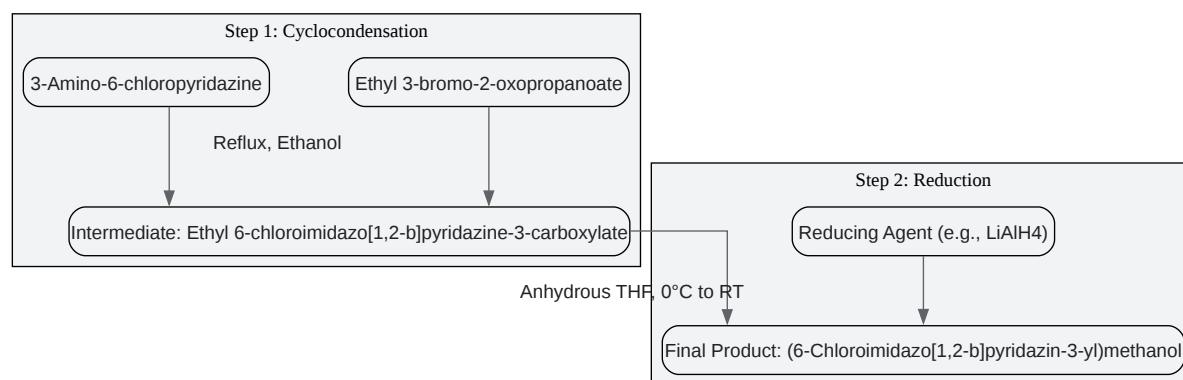
## Retrosynthesis and Plausible Synthetic Protocol

While multiple suppliers offer this reagent, understanding its synthesis is paramount for troubleshooting and designing derivatives. A direct, peer-reviewed synthesis for this specific alcohol is not readily available; however, based on established chemistry for this scaffold, a robust and logical pathway can be devised.<sup>[3][4]</sup>

### The Logic of the Synthetic Approach

The core of the molecule is assembled via a cyclocondensation reaction. The most logical and field-proven starting material is 3-amino-6-chloropyridazine. This is reacted with a three-carbon electrophile that will ultimately form the imidazole ring and introduce the precursor to the methanol group. A common and effective strategy is to use an  $\alpha$ -haloketone bearing an ester group, such as ethyl 3-bromo-2-oxopropanoate. The subsequent ester can then be selectively reduced to the primary alcohol. This two-step approach is reliable and allows for straightforward purification.

The diagram below illustrates the proposed synthetic workflow.



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Caption: Proposed two-step synthesis of the target compound.

## Detailed Experimental Protocol

This protocol is a representative methodology based on established literature for analogous compounds. Researchers should perform their own optimization.

### Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

- To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
- Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS for the consumption of the starting amine (typically 6-12 hours).
- Upon completion, cool the mixture to room temperature. A precipitate may form.
- Concentrate the mixture under reduced pressure to obtain the crude product.
- Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to yield the pure ester intermediate.

### Step 2: Reduction to **(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol**

- Suspend lithium aluminum hydride ( $\text{LiAlH}_4$ ) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) under an inert atmosphere ( $\text{N}_2$  or Ar) in a flame-dried flask.
- Cool the suspension to 0°C using an ice bath.
- Dissolve the ethyl ester intermediate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, carefully quench the reaction by sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of

LiAlH<sub>4</sub> used in grams. This procedure (Fieser workup) is critical for safely neutralizing the reducing agent and generating a granular, filterable precipitate.

- Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure to yield the crude **(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol**. Further purification can be achieved via recrystallization or a second column chromatography if necessary.

## Quality Control and Analytical Validation

Ensuring the identity and purity of the starting material is a self-validating step crucial for experimental reproducibility. Sourcing from a reputable supplier should be followed by in-house verification.

Analytical Method	Expected Results for <chem>C7H6ClN3O</chem> (MW: 183.60)	Rationale & Interpretation
<sup>1</sup> H NMR	$\delta$ ~8.0-8.2 (d, 1H), ~7.8-8.0 (s, 1H), ~7.1-7.3 (d, 1H), ~4.8-5.0 (s, 2H), ~3.5-4.0 (br s, 1H, OH). Shifts are approximate and solvent-dependent.	Confirms the core heterocyclic structure and the presence of the key functional groups (CH <sub>2</sub> OH). The two doublets correspond to the pyridazine protons, and the singlets represent the imidazole proton and the methylene protons.
LC-MS	[M+H] <sup>+</sup> = 184.0/186.0	Confirms molecular weight. The ~3:1 isotopic pattern for [M+H] <sup>+</sup> and [M+2+H] <sup>+</sup> is the definitive signature of a monochlorinated compound.
HPLC	Purity >95% (typically >97%)	Quantifies the purity of the compound, essential for accurate stoichiometry in subsequent reactions. A single major peak is expected.

## Guide to Commercial Suppliers

The availability and quality of **(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol** can vary. The following table summarizes offerings from several recognized chemical suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Supplier	Product Number (Example)	Purity Specification	Available Quantities	Notes
Sigma-Aldrich	AChemBlock- AD VH9A98522C	Not specified on the main page, requires CoA.	Inquire for sizes.	A major distributor known for extensive documentation and technical support. <a href="#">[7]</a>
ChemUniverse	P98747	96%	250 mg, 1 g, 5 g, Bulk	Provides clear pricing and lead times on its website. <a href="#">[5]</a>
CymitQuimica	Indagoo Brand	97%	100 mg, 250 mg, 1 g, 5 g	European supplier with pricing in Euros. <a href="#">[8]</a>
BLDpharm	675580-49-1	Not specified, CoA available.	Inquire for sizes.	Mentions availability of NMR, HPLC, and LC-MS data for verification. <a href="#">[10]</a>
AbacipharmTech	SY017526	Not specified, CoA available.	Inquire for sizes.	Global chemical supplier. <a href="#">[6]</a>

Note: Pricing and availability are subject to change. This table is for informational purposes as of early 2026. These products are intended for research use only.[\[11\]](#)

## Application in Drug Discovery: A Scaffold for Kinase Inhibitors

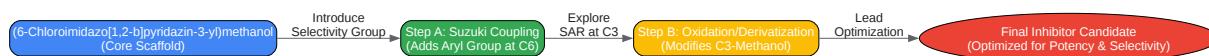
The true value of **(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol** lies in its application as a foundational scaffold in drug discovery programs, particularly targeting protein kinases.

## Mechanism of Action and SAR

The nitrogen atoms of the imidazopyridazine core act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding site of kinases by interacting with the "hinge" region backbone. The 6-chloro position is a key vector for introducing larger substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][12] These substituents can be tailored to target the solvent-front region or other pockets of the kinase, thereby enhancing potency and selectivity. The 3-methanol group can be oxidized to an aldehyde for further elaboration or used as an attachment point for linkers.

This strategic approach was instrumental in the discovery of Ponatinib (AP24534), a pan-BCR-ABL inhibitor.[1] Although Ponatinib itself contains an imidazo[1,2-a]pyridine core, the design principles are directly transferable. The core acts as the hinge-binder, and modifications at positions analogous to the '3' and '6' positions of our title compound were used to achieve potency against the resistant T315I mutant.

The diagram below illustrates the logical flow from the core building block to a potential kinase inhibitor candidate.



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## Sources

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inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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